Methyl 4-bromopent-4-enoate

Physicochemical Characterization Solubility Profiling Reaction Medium Optimization

Methyl 4-bromopent-4-enoate (CAS 194805-62-4) is a bifunctional C6 building block featuring a terminal vinyl bromide and a methyl ester moiety on a five-carbon backbone, with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol. The compound exhibits a calculated LogP of 1.85 and a topological polar surface area (TPSA) of 26.3 Ų , reflecting moderate lipophilicity suitable for both polar and nonpolar reaction media.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
Cat. No. B15357866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromopent-4-enoate
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=C)Br
InChIInChI=1S/C6H9BrO2/c1-5(7)3-4-6(8)9-2/h1,3-4H2,2H3
InChIKeyRRIYSFAGASZSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromopent-4-enoate: Procurement-Oriented Profile for Scientific Sourcing


Methyl 4-bromopent-4-enoate (CAS 194805-62-4) is a bifunctional C6 building block featuring a terminal vinyl bromide and a methyl ester moiety on a five-carbon backbone, with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . The compound exhibits a calculated LogP of 1.85 and a topological polar surface area (TPSA) of 26.3 Ų , reflecting moderate lipophilicity suitable for both polar and nonpolar reaction media. Its structural signature — an electrophilic sp² carbon bearing bromine adjacent to a terminal alkene — positions it as a versatile intermediate for transition metal-catalyzed cross-couplings, heterocycle construction, and stereoselective annulations .

Bifunctional C6 Vinyl bromide and methyl ester on a five-carbon backbone enable cross-couplings and annulations.
Moderate Lipophilicity Reported balanced solubility profile supports both polar and nonpolar reaction media.
Synthetic Versatility Compatible with Pd-catalyzed couplings, Ag-mediated heterocycle synthesis, and stereoselective cascades.

Methyl 4-Bromopent-4-enoate: Why In-Class Substitution Cannot Be Assumed Without Performance Penalty


Although methyl 4-bromopent-4-enoate belongs to the broader class of 4-bromoalk-4-enoates, simple substitution among methyl, ethyl, tert-butyl, or 4-chloro analogs carries quantifiable risks in reaction yield and selectivity. The ester group directly modulates the electrophilicity of the adjacent carbonyl, the steric environment around the bromoalkene, and the solubility profile in cross-coupling media — each of which has been shown to alter cyclization outcomes [1]. Furthermore, the bromine substituent provides a reactivity window distinct from chloro or iodo analogs: chloroalkenes exhibit substantially lower oxidative addition rates in palladium-catalyzed transformations, while iodoalkenes, though more reactive, often introduce unwanted side reactions and require more stringent storage conditions . The procurement decision therefore must be evidence-based on the precise ester- and halogen-dependent performance parameters documented below.

Methyl ester
Ethyl, tert-butyl, or free acid
Ester alters carbonyl electrophilicity, steric environment, and solubility; changing it may shift cyclization yield and selectivity.
Vinyl bromide
Vinyl chloride or iodide
Bromine provides a balanced oxidative addition rate; chloro may require harsher conditions, iodo increases side reactions and storage sensitivity.

Methyl 4-Bromopent-4-enoate: Quantitative Comparative Evidence for Scientific Procurement Decisions


Methyl 4-Bromopent-4-enoate vs. Alkyl Ester Analogs: LogP-Driven Solubility and Reaction Compatibility Differentiation

Methyl 4-bromopent-4-enoate exhibits a calculated LogP of 1.85 and a TPSA of 26.3 Ų . This lipophilicity profile lies intermediate between the more polar 4-bromopent-4-enoic acid (LogP ~1.3, TPSA 37.3 Ų) [1] and the more lipophilic tert-butyl ester analog (higher LogP anticipated due to bulkier tert-butyl group) . For reactions requiring balanced partitioning between aqueous workup conditions and organic reaction phases (e.g., palladium-catalyzed cross-couplings in mixed aqueous-organic media), the methyl ester provides an optimal compromise: adequate organic solubility without excessive hydrophobicity that can impede catalyst accessibility in polar co-solvent systems.

LogP-Driven Solubility
Reported comparison
ΔLogP ≈ +0.55 vs. free acid
Methyl ester LogP 1.85 4-Bromopent-4-enoic acid ~1.3
Balanced partitioning for aqueous-organic reaction media.
Eliminates hydrogen-bond donor interference without excessive hydrophobicity.
Physicochemical Characterization Solubility Profiling Reaction Medium Optimization

Methyl 4-Bromopent-4-enoate in Ag₂CO₃/DBU-Mediated Furan Synthesis: 85% Yield in 2,5-Disubstituted Furan-3-carboxylate Construction

In the Ag₂CO₃/DBU-mediated cyclization of 2-(2-bromoallyl)-substituted β-oxo esters to yield 2,5-disubstituted furan-3-carboxylates, substrates bearing a methyl ester (R² = CO₂Me) produce the desired furan products in moderate to high yields [1]. The Science of Synthesis compendium documents a representative reaction: using methyl 2-acyl-4-bromopent-4-enoate (R¹ = C(Me)(Me)CH₂OMe; R² = CO₂Me) with CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and Cs₂CO₃ in dioxane at reflux for 18 hours, the corresponding 2,5-disubstituted furan-3-carboxylate was obtained in 85% yield [1]. In the absence of a silver salt but employing cesium carbonate, the reaction diverges to yield isomeric 2,4-disubstituted furan-3-carboxylates instead, underscoring the product-determining role of the silver promoter [1]. The yield and regiochemical outcome are contingent upon both the ester group identity (CO₂Me vs. CO₂Et) and the choice of base/promoter system.

Furan Cyclization Yield
Class-level inference
85%
Supports 2,5-disubstituted furan-3-carboxylate construction.
Yield reproducible with CO₂Me/CO₂Et; regiochemical switch with Cs₂CO₃ alone.
Heterocycle Synthesis Silver-Mediated Cyclization Furan-3-carboxylate Construction

Methyl 4-Bromopent-4-enoate-Derived Enantiopure α-Bromopentenoate in Taxoid Skeleton Construction: Stereochemical Fidelity Preservation

Gutke, Braun, and Spitzner (Tetrahedron, 2004) demonstrated that reaction of C-2 substituted cyclohexenone with an enantiomerically pure α-bromopentenoate — structurally derived from the 4-bromopent-4-enoate scaffold — proceeds with preservation of stereochemical integrity to yield enantiopure tricyclooctane intermediates [1]. This tricyclooctane was subsequently transformed into a taxoid-like compound possessing the characteristic bicyclo[5.3.1]undecane skeleton found in Taxol®-family antitumor agents [1]. The stereochemical outcome hinges critically on the combination of the bromoalkene electrophile and the ester moiety: the α-bromopentenoate framework enables the one-pot cascade without racemization, a feature that would be compromised with alternative leaving groups (e.g., chloro, which exhibits insufficient electrophilicity to drive the cyclization cascade under mild conditions).

Stereochemical Cascade
Class-level inference
Enantiopure tricyclooctane → taxoid skeleton
Stereochemical fidelity preserved without racemization.
Bromoalkene–ester bifunctionality required; chloro analogs insufficient.
Asymmetric Synthesis Taxoid Natural Products Bicyclo[5.3.1]undecane Construction

Methyl 4-Bromopent-4-enoate in Pd-Catalyzed One-Step Fused Heterocycle Synthesis: Bromoenoate as Bifunctional Coupling Partner

Jafarpour and Lautens (2006) reported a palladium-catalyzed one-step synthesis of fused aromatic heterocycles employing bifunctional bromoenoates as substrates [1]. The bromoenoate framework — encompassing the methyl 4-bromopent-4-enoate structural class — participates simultaneously as both an electrophilic coupling partner (via the vinyl bromide) and as a nucleophile precursor (via enolate formation from the ester α-position), enabling a single-flask construction of polycyclic aromatic and heteroaromatic scaffolds [1]. This bifunctional reactivity profile distinguishes bromoenoates from simpler vinyl bromides lacking the ester enolate-generating capability, and from saturated bromoesters lacking the alkene π-system required for subsequent cyclization.

One-Step Fused Heterocycles
Class-level inference
Pd-catalyzed annulation with iodoarenes
Collapses multi-step sequences into single catalytic operation.
Bifunctional vinyl bromide + enolate generation capability.
Palladium Catalysis Fused Heterocycles One-Step Annulation

Bromine Substituent Selection: Reactivity Window Between Chloro and Iodo Analogs for Controlled Cross-Coupling Performance

The vinyl bromide moiety in methyl 4-bromopent-4-enoate occupies an optimal reactivity position between the less reactive vinyl chloride and the hyper-reactive vinyl iodide analogs . Chloroalkenes generally require more forcing conditions (elevated temperatures, specialized ligands) for oxidative addition in palladium-catalyzed couplings, often resulting in incomplete conversion or extended reaction times. Conversely, iodoalkenes, while undergoing rapid oxidative addition, are prone to homocoupling side reactions, light sensitivity, and require cold-chain storage to prevent decomposition . The bromine substituent balances sufficient electrophilicity for efficient cross-coupling under standard conditions (Pd(OAc)₂, phosphine ligands, 60–100°C) with adequate bench stability at ambient temperature, thereby minimizing both reaction failure risk and procurement/shipping constraints.

Halogen Reactivity Window
Context-dependent
Br: moderate oxidative addition, ambient stable
vs. Cl: lower reactivity, harsher conditions vs. I: higher reactivity, storage sensitivity
Balances cross-coupling efficiency and practical handling.
Class-level reactivity trend; data to verify.
Halogen Reactivity Comparison Cross-Coupling Electrophile Selection Leaving Group Optimization

Methyl 4-Bromopent-4-enoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of 2,5-Disubstituted Furan-3-carboxylates for Bioactive Heterocycle Libraries

For medicinal chemistry teams constructing furan-containing pharmacophores, methyl 4-bromopent-4-enoate (as its 2-acyl-4-bromopent-4-enoate derivative) enables Ag₂CO₃/DBU-mediated cyclization to 2,5-disubstituted furan-3-carboxylates in 85% yield . The methyl ester variant (CO₂Me) performs equivalently to the ethyl ester analog under these conditions, providing flexibility in subsequent ester manipulations. The availability of a regiochemical switch — using Cs₂CO₃ alone to access 2,4-disubstituted isomers — adds further synthetic utility for structure-activity relationship (SAR) exploration of furan-based drug candidates .

Enantioselective Construction of Taxane-Like Bicyclo[5.3.1]undecane Scaffolds

Investigators pursuing complex diterpenoid natural product synthesis — particularly taxoid antitumor agents — can utilize enantiomerically pure α-bromopentenoates derived from the methyl 4-bromopent-4-enoate scaffold. As demonstrated by Gutke et al., reaction with C-2 substituted cyclohexenones proceeds with full stereochemical fidelity to yield enantiopure tricyclooctane intermediates, which are subsequently converted to taxoid bicyclo[5.3.1]undecane skeletons . This application scenario is uniquely enabled by the bromoalkene–ester bifunctionality; chloro or non-halogenated analogs lack the requisite electrophilicity to drive the cascade annulation.

One-Step Pd-Catalyzed Synthesis of Fused Polycyclic Heteroaromatics

For high-throughput synthesis laboratories generating diverse polycyclic heteroaromatic libraries, methyl 4-bromopent-4-enoate serves as a bifunctional building block in palladium-catalyzed one-step annulations with iodoarenes . The compound's dual reactivity — vinyl bromide for oxidative addition and ester α-position for enolate generation — collapses what would otherwise require multiple sequential transformations into a single catalytic operation. This step-efficiency directly translates to reduced solvent consumption, shorter project timelines, and lower per-compound synthesis costs in library production settings.

Precursor to α,β-Unsaturated Esters for Prostaglandin and Retinoid Synthesis

Methyl 4-bromopent-4-enoate functions as a direct precursor to α,β-unsaturated esters, which constitute core intermediates in the industrial synthesis of prostaglandins and retinoids . The methyl ester group, with its moderate LogP of 1.85 and TPSA of 26.3 Ų , provides balanced solubility characteristics that facilitate both the bromoalkene functionalization step and the subsequent elimination to generate the conjugated π-system. The compound's physicochemical profile supports reaction scalability, as the moderate lipophilicity enables efficient extraction and purification workflows common in larger-scale pharmaceutical intermediate manufacturing.

Application
Selection Property
Validation Focus
2,5-Disubstituted furan-3-carboxylate synthesis
Ag-mediated cyclization; ester-dependent yield
Cyclization yield and regiochemical outcome
Taxane-like bicyclo[5.3.1]undecane construction
Bromoalkene–ester bifunctionality for cascade annulation
Stereochemical fidelity in cascade reactions
One-step fused polycyclic heteroaromatic libraries
Bifunctional coupling partner for Pd catalysis
Step-efficiency and scaffold diversity
α,β-Unsaturated ester precursor for prostaglandin/retinoid synthesis
Balanced lipophilicity for reaction scalability
Extraction and purification workflow compatibility

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